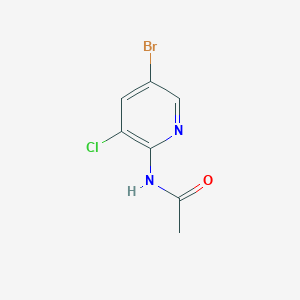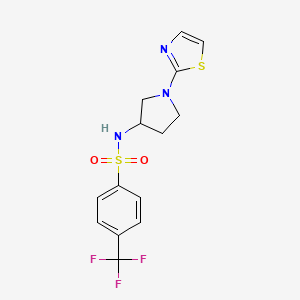
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Scientific Research Applications
Antimicrobial and Antitumor Applications
One of the primary areas of interest for these compounds is in the development of new antimicrobial and antitumor agents. For instance, novel benzenesulfonamides, disubstituted sulfonylureas, and sulfonylthioureas have been synthesized and evaluated for their in vitro antitumor activity against a variety of cancer cell lines. Some derivatives have shown promising broad-spectrum antitumor activity, with particular effectiveness against leukemia and prostate cancer cell lines at both growth inhibitory and cytotoxic concentrations (Faidallah et al., 2007).
Carbonic Anhydrase Inhibition
Another significant application of these compounds is as inhibitors of carbonic anhydrase (CA) enzymes, which are crucial for various physiological processes. Novel pyrroles, pyrrolopyrimidines, and related derivatives bearing benzenesulfonamide moieties have been synthesized and evaluated for their inhibitory effects against human carbonic anhydrase isoforms. Some compounds demonstrated potent activity as inhibitors, particularly against cancer-related CA IX and XII isoforms, with high selectivity and potential for further development as CA inhibitors (Ghorab et al., 2014).
Photodynamic Therapy
The compounds have also been explored for their potential in photodynamic therapy (PDT), a treatment that involves light-sensitive compounds to generate reactive oxygen species and kill cancer cells. The new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, showing high singlet oxygen quantum yields, making them promising candidates for PDT applications. Their good fluorescence properties and appropriate photodegradation quantum yield highlight their potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Enzymatic and Kinase Inhibition
Furthermore, derivatives of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide have been investigated for their ability to inhibit specific enzymes and kinases. For example, a series of compounds were designed as selective inhibitors of the Leucine-Zipper and Sterile-α Motif Kinase (ZAK), demonstrating strong inhibition of ZAK's kinase activity. These inhibitors could suppress the activation of ZAK downstream signals, offering therapeutic effects on cardiac hypertrophy in animal models, showcasing their potential in treating cardiovascular diseases (Chang et al., 2017).
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2S2/c15-14(16,17)10-1-3-12(4-2-10)24(21,22)19-11-5-7-20(9-11)13-18-6-8-23-13/h1-4,6,8,11,19H,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITQTOPMIIVDTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Chloro-3-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2771959.png)
![5-(3,5-difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2771960.png)
![2-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2771964.png)
![3-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]benzonitrile](/img/structure/B2771966.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2771967.png)

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2771969.png)

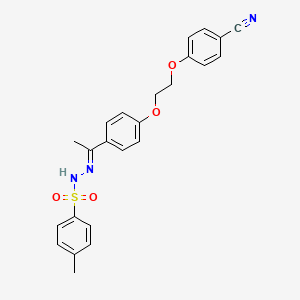
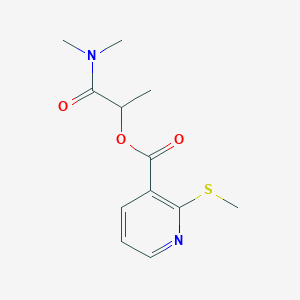
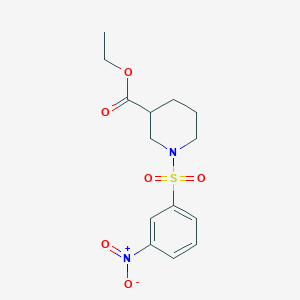
![4-butoxy-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2771976.png)
